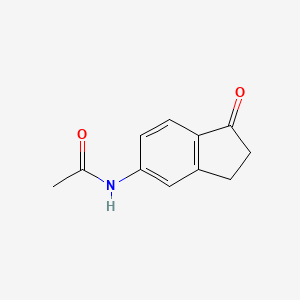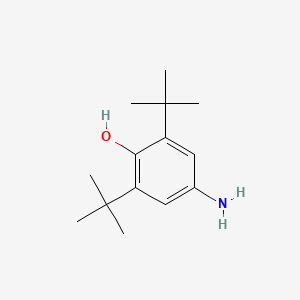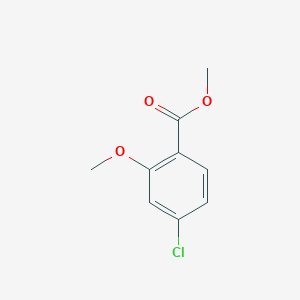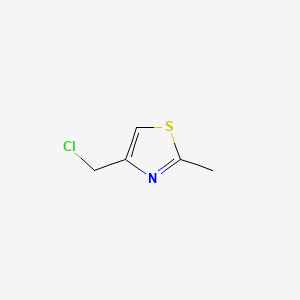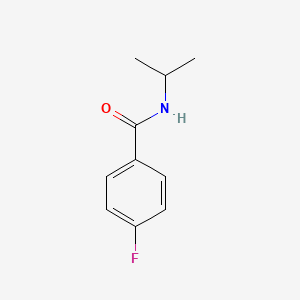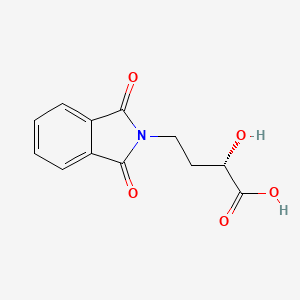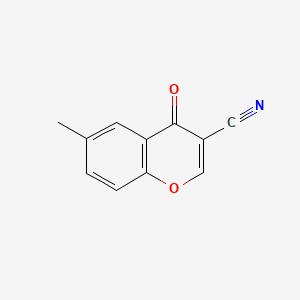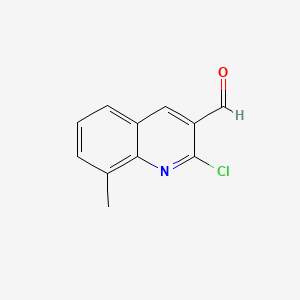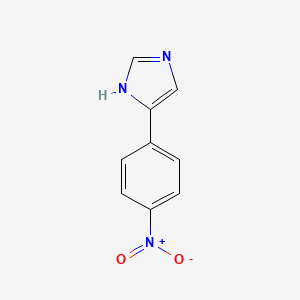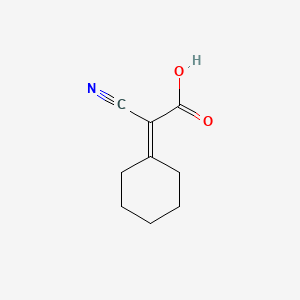
Ácido 2-ciano-2-ciclohexilidenacético
Descripción general
Descripción
Cyclohexylidenecyanoacetic acid is an organic compound . It appears as a white crystalline solid . The molecular formula is C10H11NO2 and the molecular weight is 177.20g/mol .
Synthesis Analysis
The synthesis of Cyclohexylidenecyanoacetic acid involves the condensation of cyclohexanone and cyanoacetic acid in the presence of ammonium acetate . The reaction is carried out in a round-bottomed flask equipped with a side arm through which a capillary tube is inserted . The mixture is heated in an oil bath at 160–165° so that a vigorous reflux is maintained .
Molecular Structure Analysis
The molecular structure of Cyclohexylidenecyanoacetic acid can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Chemical Reactions Analysis
The chemical reactions involving Cyclohexylidenecyanoacetic acid can be analyzed using various techniques . For example, cyclic voltammetry can be a powerful tool to observe equilibria in solution .
Physical And Chemical Properties Analysis
Cyclohexylidenecyanoacetic acid has a melting point of 105-109 ℃ and a boiling point of 200-201 ℃ . More detailed physical and chemical properties can be analyzed using various techniques .
Aplicaciones Científicas De Investigación
Síntesis de Adhesivos de Cianoacrilato
Los adhesivos de cianoacrilato, conocidos por su rápida polimerización y fuertes propiedades de unión, se utilizan ampliamente en diversos campos de la tecnología y la medicina. El grupo ciano en el ácido 2-ciano-2-ciclohexilidenacético puede utilizarse para sintetizar monómeros de cianoacrilato, que forman la base de estos adhesivos . Estos adhesivos tienen aplicaciones que van desde reparaciones domésticas hasta cirugías médicas, donde se utilizan como adhesivos tisulares.
. Este conocimiento es crucial para desarrollar nuevas vías sintéticas en las ciencias farmacéutica y de materiales.Modificador para Propiedades Adhesivas
Modificar las propiedades de los adhesivos para mejorar su rendimiento es un área importante de investigación. El ácido 2-ciano-2-ciclohexilidenacético puede utilizarse para introducir grupos ciano en las formulaciones adhesivas, mejorando su estabilidad térmica, resistencia al agua y resistencia al impacto . Tales modificaciones pueden conducir al desarrollo de adhesivos con aplicaciones especializadas en industrias y atención médica.
Intermedio en Síntesis Orgánicas
Como intermedio en síntesis orgánicas, el ácido 2-ciano-2-ciclohexilidenacético puede estar involucrado en la preparación de varios compuestos orgánicos. Sus sitios reactivos permiten múltiples transformaciones, lo que lo convierte en un bloque de construcción versátil en la síntesis de moléculas complejas para medicamentos, agroquímicos y tintes .
Investigación sobre Modificación de Polímeros
La reactividad del grupo ciano convierte al ácido 2-ciano-2-ciclohexilidenacético en un candidato para modificar polímeros. Se puede incorporar en cadenas poliméricas para alterar sus propiedades físicas, como aumentar la temperatura de transición vítrea o mejorar la durabilidad del material . Esto tiene implicaciones para la creación de materiales avanzados para aplicaciones aeroespaciales, automotrices y electrónicas.
Desarrollo de Materiales Autocicatrizantes
La investigación innovadora sobre materiales autocicatrizantes, particularmente en tecnologías del concreto, ha explorado el uso de adhesivos a base de cianoacrilato. El ácido 2-ciano-2-ciclohexilidenacético puede contribuir a la formulación de estos adhesivos, que están diseñados para reparar grietas y mejorar la longevidad de los materiales de construcción .
Propiedades
IUPAC Name |
2-cyano-2-cyclohexylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMEGWTNNOKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190604 | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37107-50-9 | |
| Record name | 2-Cyano-2-cyclohexylideneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37107-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Cyclohexylidenecyanoacetic acid undergoes?
A1: The provided abstract [] highlights that Cyclohexylidenecyanoacetic acid can undergo decarboxylation. This process removes carbon dioxide from the carboxylic acid group, potentially leading to the formation of 1-cyclohexenylacetonitrile. The abstract also mentions carbonyl-active methylene condensations, indicating that the compound can participate in reactions where the methylene group (CH2) adjacent to the carbonyl group (C=O) acts as a nucleophile.
Q2: Are there any specific techniques mentioned in the research for working with Cyclohexylidenecyanoacetic acid?
A2: Yes, the research abstract [] mentions using a Dean and Stark apparatus. This type of apparatus is commonly employed in synthetic chemistry to remove water formed during a chemical reaction. This suggests that the reactions involving Cyclohexylidenecyanoacetic acid, such as condensation reactions, likely produce water as a byproduct.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


